molecular formula C19H22F3NO B12460389 5-Heptyl-2-[4-(trifluoromethoxy)phenyl]pyridine

5-Heptyl-2-[4-(trifluoromethoxy)phenyl]pyridine

Cat. No.: B12460389
M. Wt: 337.4 g/mol
InChI Key: CBVMBGBNSIHUEE-UHFFFAOYSA-N
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Description

5-Heptyl-2-[4-(trifluoromethoxy)phenyl]pyridine is a chemical compound that features a pyridine ring substituted with a heptyl group and a phenyl ring bearing a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Heptyl-2-[4-(trifluoromethoxy)phenyl]pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the development of more efficient trifluoromethoxylation reagents has made the synthesis of trifluoromethoxy-containing compounds more accessible .

Chemical Reactions Analysis

Types of Reactions

5-Heptyl-2-[4-(trifluoromethoxy)phenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-Heptyl-2-[4-(trifluoromethoxy)phenyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Heptyl-2-[4-(trifluoromethoxy)phenyl]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The trifluoromethoxy group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    1-Trifluoromethoxy-4-(trifluoromethyl)benzene: Another compound featuring

Properties

Molecular Formula

C19H22F3NO

Molecular Weight

337.4 g/mol

IUPAC Name

5-heptyl-2-[4-(trifluoromethoxy)phenyl]pyridine

InChI

InChI=1S/C19H22F3NO/c1-2-3-4-5-6-7-15-8-13-18(23-14-15)16-9-11-17(12-10-16)24-19(20,21)22/h8-14H,2-7H2,1H3

InChI Key

CBVMBGBNSIHUEE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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